molecular formula C16H19NO2S B1200204 N-(1-Adamantoyloxy)pyridine-2-thione CAS No. 91233-19-1

N-(1-Adamantoyloxy)pyridine-2-thione

Cat. No.: B1200204
CAS No.: 91233-19-1
M. Wt: 289.4 g/mol
InChI Key: YIMPISJHYISTET-UHFFFAOYSA-N
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Description

N-(1-Adamantoyloxy)pyridine-2-thione (APT) is a synthetic derivative of the pyridine-2-thione scaffold, modified with a 1-adamantoyloxy substituent. This structural feature confers unique physicochemical properties, including enhanced lipophilicity and stability due to the rigid adamantane moiety. Its mechanism of action is hypothesized to involve oxidative stress or direct interaction with cellular targets, though detailed pathways remain under investigation.

Properties

CAS No.

91233-19-1

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

(2-sulfanylidenepyridin-1-yl) adamantane-1-carboxylate

InChI

InChI=1S/C16H19NO2S/c18-15(19-17-4-2-1-3-14(17)20)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2

InChI Key

YIMPISJHYISTET-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)ON4C=CC=CC4=S

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)ON4C=CC=CC4=S

Other CAS No.

91233-19-1

Synonyms

APT-N,2
N-(1-adamantoyloxy)pyridine-2-thione

Origin of Product

United States

Comparison with Similar Compounds

N-Hydroxypyridine-2-thione (Omadine)

Structural Differences : Omadine lacks the adamantoyloxy group, featuring only a hydroxyl substituent on the pyridine-2-thione core.
Functional Properties :

  • Antioxidant/Pro-oxidant Activity : Omadine and its metal complexes exhibit dual antioxidant and pro-oxidant behaviors. For instance, copper-Omadine complexes generate hydroxyl radicals (•OH) under UV irradiation, contributing to DNA damage .
  • Photochemical Selectivity: Unlike APT, Omadine’s photochemistry is well-documented; it produces •OH radicals more efficiently than its oxygen analog, N-hydroxy-2-pyridone .

Zinc Pyrithione

Structural Differences : A zinc chelate of pyrithione (the deprotonated form of Omadine).
Mechanism and Applications :

  • Antifungal Action : Disrupts fungal membrane transport by increasing intracellular copper levels, leading to oxidative damage .
  • Stability : Enhanced by metal coordination, unlike APT, which relies on adamantane for stability.
    Therapeutic Limitations : Primarily topical use due to systemic toxicity risks.

Adamantane-Containing Analogues

describes adamantane-functionalized pyrazolo[4,3-b]pyridine derivatives (e.g., compounds 54 , 55 ).

  • Structural Contrasts : These compounds feature fused pyrazole-pyridine cores instead of pyridine-2-thione, with adamantane attached via carboxamide linkages.
  • Activity : Primarily explored for kinase inhibition or antimicrobial effects, differing from APT’s antitumor focus.

Data Tables: Key Comparative Metrics

Compound Structural Feature Biological Activity Mechanism Applications
APT Adamantoyloxy-pyridine-2-thione Cytotoxic (IC₅₀: µM range) Oxidative stress, cytoreduction Antitumor research
Omadine N-hydroxypyridine-2-thione Pro-oxidant, antimicrobial •OH radical generation Topical antifungals
Zinc Pyrithione Zinc-pyrithione chelate Antifungal (MIC: 0.1–1 µg/mL) Membrane disruption, copper dyshomeostasis Dandruff shampoos
Adamantane-pyrazolo[4,3-b]pyridines Adamantane-carboxamide-pyrazole Kinase inhibition ATP-competitive binding Antimicrobial/kinase inhibitor research

Research Findings and Mechanistic Insights

  • APT vs. Omadine : APT’s adamantane group likely enhances cellular uptake compared to Omadine, which is more polar. However, Omadine’s pro-oxidant efficacy is superior in photodynamic applications .
  • Therapeutic Potential: APT’s antitumor activity is distinct from Zinc Pyrithione’s membrane-targeted antifungal action, highlighting scaffold-dependent bioactivity .
  • Analytical Methods : Quantification of pyridine-2-thione derivatives often employs UV-Vis spectroscopy (ε = 8,080 M⁻¹·cm⁻¹ at 343 nm) , a method applicable to APT studies.

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